molecular formula C12H14O2Si B12601473 3-(Trimethylsilyl)-2H-1-benzopyran-2-one CAS No. 647836-33-7

3-(Trimethylsilyl)-2H-1-benzopyran-2-one

Cat. No.: B12601473
CAS No.: 647836-33-7
M. Wt: 218.32 g/mol
InChI Key: ZYFIOVLJDHYROK-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)-2H-1-benzopyran-2-one is an organic compound that features a trimethylsilyl group attached to a benzopyranone structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)-2H-1-benzopyran-2-one typically involves the reaction of a benzopyranone precursor with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trimethylsilyl)-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for hydroxyl groups.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)-2H-1-benzopyran-2-one involves its ability to act as a protecting group for hydroxyl groups, thereby preventing unwanted reactions during chemical synthesis. The trimethylsilyl group can be easily removed under mild conditions, allowing for the regeneration of the original functional group .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Another compound with a trimethylsilyl group, used as a silylating agent.

    Bis(trimethylsilyl)acetamide:

    Trimethylsilyl fluoride:

Uniqueness

3-(Trimethylsilyl)-2H-1-benzopyran-2-one is unique due to its benzopyranone structure combined with the trimethylsilyl group, which imparts specific chemical properties and reactivity. This combination makes it particularly useful in organic synthesis and research applications .

Properties

CAS No.

647836-33-7

Molecular Formula

C12H14O2Si

Molecular Weight

218.32 g/mol

IUPAC Name

3-trimethylsilylchromen-2-one

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)11-8-9-6-4-5-7-10(9)14-12(11)13/h4-8H,1-3H3

InChI Key

ZYFIOVLJDHYROK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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